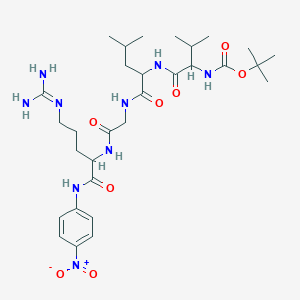

Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA

Description

Historical Development and Contemporary Significance of Synthetic Protease Substrates

The study of proteolytic enzymes, or proteases, has a history deeply intertwined with the advancement of protein chemistry itself. pnas.org Early research in the 20th century focused on isolating and characterizing proteases like pepsin, trypsin, and chymotrypsin. nih.gov However, studying their activity and specificity was often hampered by the complexity of using large, natural protein substrates. pnas.org

A significant breakthrough occurred around the 1970s with the development of low molecular-weight synthetic substrates. pnas.orghaemochrom.de Researchers began to construct short peptide chains, typically consisting of 3-4 amino acids, that mimicked the specific amino acid sequences recognized and cleaved by a particular protease. haemochrom.denih.gov By attaching a chromogenic (color-producing) group to the end of this peptide sequence, they created a substrate that, when cleaved by the target enzyme, would release the colored molecule. haemochrom.dedcfinechemicals.com

These chromogenic peptide substrates were first widely applied in the early 1970s to develop assays for enzymes, proenzymes, and inhibitors within the blood coagulation system. nih.gov Their success in this area spurred the development of substrates for other critical enzyme systems, including the fibrinolytic, plasma and glandular kallikrein, and complement systems. nih.gov The creation of substrates for enzymes like activated protein C and for the Limulus lysate used in endotoxin (B1171834) testing further expanded their utility. nih.gov

Initially, the high cost and the need for manual assays limited their use to specialized laboratories. nih.gov However, with the advent of automated systems and microtiter plate methods, these assays have become a staple in most hospital and clinical chemistry laboratories. nih.gov Today, synthetic protease substrates are of immense contemporary significance, forming the basis of countless research and diagnostic tests. They are indispensable for studying enzyme kinetics, screening for protease inhibitors, and diagnosing a wide range of medical conditions related to protease activity. nih.govnih.govrsc.org Their sensitivity allows for the detection of very low enzyme concentrations, making them invaluable tools in both basic research and quality control processes. chromogenicsubstrates.com

Mechanistic Principles of Chromogenic Substrate Utilization in Enzyme Activity Assays

The utility of chromogenic substrates lies in a straightforward and elegant mechanistic principle. These substrates are synthetic molecules designed to be specifically recognized and acted upon by a target protease. dcfinechemicals.com

A typical chromogenic substrate consists of two key components:

A specific peptide sequence: This short chain of amino acids mimics the natural cleavage site of the target enzyme. haemochrom.de The specificity of the substrate is largely determined by this sequence. chromogenicsubstrates.com

A chromophore: This chemical group is covalently linked to the peptide sequence. In its bound state, the substrate is typically colorless. dcfinechemicals.com A commonly used chromophore is p-nitroaniline (pNA), which is attached to the C-terminus of the peptide. haemochrom.de

The assay process unfolds as follows:

Enzymatic Cleavage: The protease recognizes and binds to the specific peptide sequence of the synthetic substrate. dcfinechemicals.com The enzyme then catalyzes the hydrolysis (cleavage) of the peptide bond between the last amino acid and the attached pNA group. haemochrom.dersc.org

Chromophore Release: This cleavage releases the free chromophore, p-nitroaniline (pNA), into the solution. haemochrom.decaymanchem.com

Color Development: Free pNA has a distinct yellow color, and its presence can be detected and quantified using a spectrophotometer. haemochrom.de The absorbance of the yellow color is typically measured at a wavelength of 405 nm. haemochrom.decaymanchem.com

Quantification of Activity: The rate of color development is directly proportional to the activity of the protease in the sample. dcfinechemicals.com By measuring the change in absorbance over time, one can accurately determine the concentration and activity of the target enzyme.

This method provides a continuous and highly sensitive measurement of enzyme activity. chromogenicsubstrates.com The selectivity of the assay can be further enhanced by carefully controlling experimental conditions such as pH, temperature, buffer composition, and the concentration of reagents. chromogenicsubstrates.com

Contextualization of Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA within Peptide-pNA Substrate Class

The compound This compound is a specific example of a chromogenic substrate belonging to the well-established peptide-p-nitroanilide (pNA) class. Its structure and function are tailored for a particular type of enzymatic assay.

Let's break down its components:

Boc: This is the abbreviation for t-butyloxycarbonyl, a common protecting group attached to the N-terminus of the peptide. It prevents unwanted reactions at the amino end of the peptide chain.

DL-Val-DL-Leu-Gly-DL-Arg: This is the tetrapeptide sequence that provides specificity for the target enzyme. The sequence terminates with Arginine (Arg), which is a common recognition site for trypsin-like serine proteases. rsc.org The "DL" designation indicates that the Valine and Leucine components are a mixture of both D and L stereoisomers.

pNA: This is the p-nitroanilide chromogenic leaving group, which is cleaved off by the enzyme to produce a measurable color signal. haemochrom.de

The primary and most documented application of this specific substrate is in the detection of endotoxins. creative-biolabs.com It serves as a chromogenic substrate for the clotting enzyme found in the amebocytes of the horseshoe crab (Limulus polyphemus). creative-biolabs.comglpbio.combachem.com This enzyme system is the basis for the Limulus Amebocyte Lysate (LAL) test, which is a highly sensitive method for detecting bacterial endotoxins in pharmaceuticals and medical devices. nih.gov In this context, the horseshoe crab enzyme, activated by endotoxin, cleaves the this compound substrate, releasing the yellow pNA for quantification.

Table 1: Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Compound Name | This compound | N/A |

| Synonyms | Boc-VLGR-pNA, Boc-LGR-pNA | glpbio.combachem.com |

| Class | Chromogenic Peptide Substrate | creative-biolabs.comglpbio.com |

| Peptide Sequence | Val-Leu-Gly-Arg | glpbio.com |

| Chromophore | p-nitroaniline (pNA) | glpbio.com |

| Primary Application | Substrate for horseshoe crab clotting enzyme | creative-biolabs.comglpbio.combachem.com |

| Assay Use | Quantitative detection of endotoxins (LAL test) | nih.govcreative-biolabs.com |

Properties

IUPAC Name |

tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O8/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGHMGOAVQFUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Synthetic Considerations of Boc Dl Val Dl Leu Gly Dl Arg Pna

Rationale for Peptide Sequence Selection (Val-Leu-Gly-Arg) in Protease Substrate Design

The selection of the tetrapeptide sequence Valine-Leucine-Glycine-Arginine (Val-Leu-Gly-Arg) is a critical aspect of the design of Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA. This sequence is not arbitrary; it is chosen to be recognized and cleaved by specific proteases.

The Val-Leu-Gly-Arg sequence is designed to mimic natural cleavage sites recognized by certain proteases. For instance, the similar peptide sequence Boc-Leu-Gly-Arg-pNA is known as a chromogenic substrate for the horseshoe crab clotting enzyme, which is utilized in quantitative assays for endotoxins. bachem.comcreative-biolabs.com The inclusion of specific amino acid residues in a particular order creates a substrate that is selectively targeted by an enzyme. The enzyme's active site has a complementary shape and chemical environment that recognizes this specific sequence, facilitating the catalytic cleavage of the peptide bond.

The use of a mixture of D- and L-isomers for Valine, Leucine, and Arginine (indicated by the "DL" prefix) has significant implications for how enzymes interact with this substrate. While proteins in nature are almost exclusively composed of L-amino acids, the presence of D-amino acids can influence the substrate's susceptibility to enzymatic cleavage. Some proteases may exhibit stereospecificity, meaning they preferentially bind to and cleave substrates containing only L-amino acids. Conversely, the inclusion of D-amino acids can render the peptide more resistant to cleavage by certain proteases, or it may be specifically designed for enzymes that can accommodate or are specific for D-amino acid residues. This stereochemical diversity can be a deliberate design feature to probe the stereoselectivity of an enzyme or to create a substrate with a specific desired reactivity profile. For example, D-Val-Leu-Arg-pNA is used as a substrate for kallikrein. medchemexpress.com

Functional Role of the p-nitroaniline (pNA) Moiety as a Chromogenic Reporter Group

The p-nitroaniline (pNA) molecule attached to the C-terminus of the arginine residue is a key functional component of this synthetic peptide. sigmaaldrich.com In its peptide-bound form, the pNA group is colorless. However, upon enzymatic cleavage of the amide bond between the arginine and the pNA, free p-nitroaniline is released. sigmaaldrich.comcaymanchem.com This free pNA has a distinct yellow color and absorbs light maximally at a specific wavelength, typically around 405-410 nm. sigmaaldrich.comnih.gov

This property allows for a straightforward and continuous colorimetric assay of enzyme activity. sigmaaldrich.com The rate of the color change, which can be measured using a spectrophotometer, is directly proportional to the rate of substrate cleavage and thus to the activity of the protease being studied. nih.gov This method provides a simple and effective way to quantify enzyme kinetics. sigmaaldrich.com

| Property | Description | Reference |

| Function | Chromogenic reporter group | sigmaaldrich.comscbt.com |

| Mechanism | Released upon enzymatic cleavage, producing a yellow color | sigmaaldrich.comcaymanchem.com |

| Detection | Colorimetric measurement of absorbance, typically at 405-410 nm | sigmaaldrich.comnih.gov |

| Application | Enables continuous and quantitative monitoring of protease activity | sigmaaldrich.comnih.gov |

Influence of the N-terminal Boc Protecting Group on Substrate Characteristics and Enzymatic Accessibility

The tert-butyloxycarbonyl (Boc) group is an N-terminal protecting group, meaning it is attached to the amino group of the N-terminal amino acid, in this case, valine. The primary role of the Boc group in this context is to prevent unwanted reactions at the N-terminus of the peptide. libretexts.org It is a bulky group that can be readily removed under specific chemical conditions, making it a valuable tool in peptide synthesis.

| Feature | Description | Reference |

| Chemical Name | tert-butyloxycarbonyl | springernature.com |

| Function | Protects the N-terminal amino group from unwanted reactions | libretexts.org |

| Properties | Bulky, can be removed under mild acidic conditions | |

| Influence | Affects substrate solubility, conformation, and enzymatic accessibility | nih.govku.dk |

Compound Names Mentioned

Methodologies for Enzymatic Activity Quantification and Kinetic Analysis Using Boc Dl Val Dl Leu Gly Dl Arg Pna

Spectrophotometric Detection Protocols for pNA Product Release

The quantification of enzymatic activity using Boc-DL-Val-DL-L-Leu-Gly-DL-Arg-pNA is based on the colorimetric detection of the released p-nitroaniline (pNA) product. sigmaaldrich.com The fundamental principle involves monitoring the increase in absorbance over time, which is directly proportional to the amount of pNA liberated by enzymatic cleavage of the substrate.

A typical protocol for the spectrophotometric detection of pNA release involves the following steps:

Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme of interest, the substrate Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA, and a suitable buffer solution.

Incubation: The reaction mixture is incubated at a specific temperature to allow the enzymatic reaction to proceed.

Spectrophotometric Measurement: The absorbance of the reaction mixture is measured at a specific wavelength, typically around 405 nm or 410 nm, which corresponds to the maximum absorbance of pNA. sigmaaldrich.com Measurements are taken at regular time intervals to monitor the progress of the reaction.

Data Analysis: The rate of the reaction is determined by calculating the change in absorbance per unit of time. This rate is then used to calculate the enzyme's activity.

It is important to note that the substrate itself may exhibit some absorbance at the detection wavelength. Therefore, a blank reaction containing all components except the enzyme should be included to correct for any background absorbance.

Quantitative Determination of Enzyme Kinetic Parameters

The use of this compound allows for the determination of fundamental enzyme kinetic parameters, including the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Michaelis-Menten Constants (Km)

The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). libretexts.orglibretexts.org It provides an indication of the affinity of the enzyme for its substrate; a lower Km value generally corresponds to a higher affinity. libretexts.orgyoutube.com To determine the Km value, the initial reaction velocities are measured at various concentrations of this compound. The data are then plotted as reaction velocity versus substrate concentration, and the Km is the substrate concentration at which the velocity is half of Vmax. libretexts.orglibretexts.org Factors such as pH, temperature, and ionic strength can influence the Km value. libretexts.org

Catalytic Rate Constants (kcat) and Specificity Constants (kcat/Km)

The catalytic rate constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. libretexts.orgyoutube.com It is a measure of the enzyme's catalytic efficiency. youtube.com kcat is calculated by dividing the maximum reaction velocity (Vmax) by the total enzyme concentration. libretexts.org

Optimization of Biochemical Assay Conditions

To ensure accurate and reproducible results, it is crucial to optimize the biochemical assay conditions for the enzymatic hydrolysis of this compound. Key parameters that require optimization include pH, temperature, buffer composition, and ionic strength.

pH and Temperature Dependence of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound is highly dependent on both pH and temperature. scielo.brscielo.brresearchgate.net Enzymes exhibit optimal activity within a specific pH and temperature range. For instance, a study on inulinase (B15287414) from Kluyveromyces marxianus showed that the optimal pH for its activity on sucrose (B13894) was between 4.5 and 5.0, and the optimal temperature was between 60°C and 68°C. scielo.brscielo.brresearchgate.net Determining the pH and temperature profiles of an enzyme's activity is essential for establishing the optimal assay conditions. This is typically achieved by measuring the enzyme activity over a range of pH values and temperatures. The effect of temperature on the steady-state kinetics can also help determine the rate-limiting step in the catalytic mechanism. nih.gov

Effect of Buffer Composition and Ionic Strength on Enzyme Activity

The composition and ionic strength of the buffer can significantly influence enzyme activity. Different buffer systems can affect the ionization state of amino acid residues in the enzyme's active site, thereby altering its catalytic efficiency. The ionic strength of the buffer can also impact the enzyme's conformation and its interaction with the substrate. For example, the activity of angiotensin-converting enzyme is activated by chloride ions, with maximal activity observed at a concentration of 300 mM NaCl. nih.gov Therefore, it is important to select an appropriate buffer system and to optimize its concentration and ionic strength for the specific enzyme being studied.

Comprehensive Protease Substrate Specificity Profiling and Active Site Mapping with Boc Dl Val Dl Leu Gly Dl Arg Pna

Mapping of Enzyme Subsite Preferences (S4-S1 and S1'-S4') through Comparative Substrate Analysis

The P1 residue of a substrate is often the primary determinant of specificity for many proteases. purdue.edu For the large family of trypsin-like proteases (TLPs), there is a strong preference for a basic amino acid, either arginine (Arg) or lysine (B10760008) (Lys), at the P1 position. nih.govyoutube.com These proteases, which include digestive enzymes like trypsin and key players in the blood coagulation cascade like thrombin and Factor Xa, possess an S1 subsite (often called the "specificity pocket") that is structurally adapted to accommodate and bind these residues. purdue.edunih.gov The S1 pocket typically contains a negatively charged aspartic acid residue at its base, which forms a salt bridge with the positively charged guanidinium (B1211019) group of arginine or the amino group of lysine, anchoring the substrate in the active site for cleavage. expasy.org

While both arginine and lysine are recognized, subtle but significant differences exist in how the S1 pocket interacts with each, which can influence catalytic efficiency. nih.gov Structural studies have shown that the guanidinium group of arginine can form more hydrogen bonds with the S1 subsite compared to the amino group of lysine, leading to tighter binding and, in some cases, more efficient cleavage for arginine-containing substrates. nih.gov For example, the protease Kex2 shows a measurable increase in catalytic efficiency (kcat/Km) with arginine at P2 compared to lysine, a difference attributed to the ability of arginine to form more enzyme-substrate contacts. nih.gov The rigid and planar nature of the arginine side chain is a key feature for recognition in many trypsin-like enzymes. researchgate.net

| Feature | P1 Arginine Recognition | P1 Lysine Recognition | Reference |

|---|---|---|---|

| Primary Interaction | Salt bridge between positively charged guanidinium group and a negatively charged residue (e.g., Asp) in the S1 pocket. | Salt bridge between positively charged ε-amino group and a negatively charged residue (e.g., Asp) in the S1 pocket. | expasy.org |

| Secondary Interactions | Additional hydrogen bonds can form between the guanidinium group and the S1 subsite, enhancing binding. | Fewer hydrogen bonding opportunities compared to arginine. | nih.gov |

| Enzyme Preference | Often preferred by proteases like trypsin, thrombin, and Factor Xa. | Also recognized, but can result in lower catalytic efficiency in some enzymes compared to arginine. Plasmin shows a preference for Lys over Arg. | nih.govnih.govpnas.org |

The P2 position is particularly important for many proteases. For cysteine proteases of the papain-like class, the P2 residue is the primary determinant of specificity, with a strong preference for bulky hydrophobic amino acids. nih.govpnas.orgfrontiersin.org For serine proteases, the preferences are more varied. Factor Xa, for instance, shows a preference for small residues like glycine (B1666218) at P2, whereas thrombin has a strict requirement for proline in this position. pnas.org The presence of the hydrophobic residue Leucine at P2, as in the parent compound, would be favored by proteases with a hydrophobic S2 pocket.

The S3 subsite is often more accommodating, but preferences can still be a major distinction between closely related enzymes. For example, a key difference between the plasminogen activators tPA and uPA lies in their P3 preferences: tPA favors aromatic amino acids (Phe, Tyr), while uPA prefers small polar residues (Thr, Ser). pnas.org The protease MASP-2 shows a preference for hydrophobic residues like Leucine at P3 and Glycine at P2, highlighting how these positions collectively fine-tune the enzyme-substrate interaction. nih.gov The Glycine at P2 and Leucine at P3 in Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA provide a combination that can be used to differentiate between various trypsin-like proteases.

The P4 residue and its interaction with the S4 subsite of the enzyme further modulate the binding and cleavage efficiency. nih.gov The S4 subsite is typically a shallow, solvent-exposed region on the enzyme surface, leading to less stringent specificity compared to the S1 and S2 pockets. However, the nature of the P4 residue can still significantly influence the kinetics of the reaction.

For example, studies on thrombin show a clear preference for aliphatic amino acids, such as Valine, at the P4 position. pnas.org Factor Xa also displays a minor preference for P4 aliphatic amino acids. pnas.org In contrast, for other proteases like tPA and uPA, there is no significant preference at P4, although acidic amino acids are disfavored. pnas.org The presence of Valine in the P4 position of this compound makes it a suitable substrate for enzymes like thrombin, and its effects can be quantified by comparing its cleavage rate to substrates with different P4 residues.

| Protease | P4 Preference | P3 Preference | P2 Preference | P1 Preference | Reference |

|---|---|---|---|---|---|

| Thrombin | Aliphatic (Val, Leu, Ile) | Little preference | Proline (strict) | Arg > Lys | pnas.org |

| Factor Xa | Minor aliphatic | Broad (not Pro) | Glycine | Arginine | pnas.org |

| tPA | Not acidic | Aromatic (Phe, Tyr) | Small (Gly, Ala, Ser) | Arginine | pnas.org |

| Plasmin | Lysine | Broad | Aromatic (Phe, Tyr) | Lys > Arg | pnas.org |

Structure-Activity Relationship (SAR) Studies for Substrate Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing a substrate for a specific enzyme or for developing potent and selective inhibitors. researchgate.net In the context of a peptide substrate like this compound, SAR involves systematically substituting each amino acid in the sequence and measuring the resulting change in kinetic parameters (Km, kcat, and the specificity constant kcat/Km). nih.gov This process generates a detailed understanding of which chemical properties (e.g., hydrophobicity, charge, size) are favored at each subsite. nih.govresearchgate.net

For example, to optimize a substrate for Factor Xa, one might start with the Boc-Val-Leu-Gly-Arg-pNA sequence. Based on known preferences, the P4 Valine and P3 Leucine might be substituted with other hydrophobic or charged residues, while the P2 Glycine could be swapped for other small amino acids like Alanine or Serine. pnas.org The resulting kinetic data would reveal the ideal combination of residues for maximal Factor Xa activity. This approach is not only crucial for designing highly sensitive reporter substrates for research and diagnostics but also forms the basis for rational drug design, where the goal is to create highly specific inhibitors that target a single protease without affecting others.

| Position | Original Residue | Substitution | Hypothetical Effect on Activity (kcat/Km) | Rationale |

|---|---|---|---|---|

| P4 | Valine | Alanine (Ala) | Slight Decrease | S4 subsite may prefer the bulkier side chain of Valine. |

| P3 | Leucine | Glutamic Acid (Glu) | Significant Decrease | Introduction of a negative charge may be unfavorable in a neutral or hydrophobic S3 pocket. |

| P2 | Glycine | Proline (Pro) | Variable | Could dramatically increase activity for thrombin but decrease it for Factor Xa. |

| P1 | Arginine | Lysine (Lys) | Slight Decrease | S1 pocket may form stronger interactions with Arginine's guanidinium group. |

Elucidation of Extended Protease Specificities beyond the P1-P4 Motif

While the P1-P4 residues are critical, a complete understanding of protease specificity requires looking beyond this core motif to the C-terminal side of the cleavage site, known as the "prime side". embopress.orgnih.gov The interactions between the substrate's P1', P2', P3' residues and the enzyme's S1', S2', S3' subsites can have a profound impact on catalysis. nih.gov

Studies using fluorescence-quenched substrates have demonstrated that the nature of the P1' and P2' residues can influence the rate of cleavage by several orders of magnitude. nih.gov For the protease thrombin, bulky hydrophobic side chains are preferred in the S2' subsite, while positively charged residues are favored in S3'. Conversely, acidic residues in these positions are markedly antagonistic to cleavage. nih.gov Research on the PfA-M1 aminopeptidase (B13392206) also shows that interactions with the P1' and P2' residues contribute significantly to the catalytic efficiency of substrate hydrolysis, affecting both substrate binding (Km) and the catalytic rate (kcat). nih.gov Therefore, profiling protease activity with substrates that have variations on the prime side is crucial for elucidating the extended specificity and for fully comprehending how a protease recognizes its physiological targets in the vast complexity of the proteome.

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Name | Full Name |

| Boc | tert-butyloxycarbonyl |

| pNA | para-nitroanilide |

| This compound | N-α-tert-Butyloxycarbonyl-DL-valyl-DL-leucyl-glycyl-DL-arginine-p-nitroanilide |

| N-Bz-Ile-Glu-Gly-Arg-pNA | N-Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide |

| H-D-Val-Leu-Lys-pNA | D-Valyl-leucyl-lysine-p-nitroanilide |

| tPA | Tissue Plasminogen Activator |

| uPA | Urokinase-type Plasminogen Activator |

| MASP-2 | Mannan-binding lectin-associated serine protease 2 |

| PfA-M1 | Plasmodium falciparum M1-family aminopeptidase |

| Val | Valine |

| Leu | Leucine |

| Gly | Glycine |

| Arg | Arginine |

| Lys | Lysine |

| Phe | Phenylalanine |

| Tyr | Tyrosine |

| Thr | Threonine |

| Ser | Serine |

| Pro | Proline |

| Ile | Isoleucine |

| Ala | Alanine |

| Asp | Aspartic Acid |

| Glu | Glutamic Acid |

Biomedical and Biotechnological Research Applications of Boc Dl Val Dl Leu Gly Dl Arg Pna

Characterization of Serine Proteases of Pharmacological and Physiological Relevance

Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA and its closely related analogues are instrumental in the characterization of a variety of serine proteases. These enzymes play crucial roles in numerous physiological and pathological processes, making them important targets for research and drug development. The substrate's specificity towards enzymes that cleave after an arginine residue makes it particularly useful for studying a subset of these proteases.

Assays for Coagulation and Fibrinolytic System Enzymes (e.g., Thrombin, Factor Xa, Plasmin, Urokinase)

While specific kinetic data for this compound with all coagulation and fibrinolytic enzymes are not extensively documented in publicly available literature, the utility of similar chromogenic substrates provides a strong indication of its application in this area. These assays are fundamental for understanding the mechanisms of blood clotting and dissolution, as well as for the development of anticoagulant and thrombolytic therapies.

The following table summarizes the applications of related pNA substrates in coagulation and fibrinolytic enzyme assays:

| Enzyme | Related Substrate | Application |

| Thrombin | N-Bz-Phe-Val-Arg-pNA (S-2160) | Sensitive substrate for thrombin activity assays. nih.gov |

| Factor Xa | N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Sensitive and specific substrate for Factor Xa, used in assays for antithrombin III and heparin. nih.gov |

| Plasmin | H-D-Val-Leu-Lys-pNA (S-2251) | Relatively plasmin-specific substrate, resistant to thrombin and Factor Xa. nih.gov |

| Urokinase | H-Glu-Gly-Arg-pNA | Substrate for urokinase, a key enzyme in the fibrinolytic system. karger.com |

Investigation of Kallikrein-Kinin System Components

The kallikrein-kinin system is a complex network of proteins that plays a significant role in inflammation, blood pressure regulation, and pain. Kallikreins are serine proteases that cleave kininogens to release vasoactive kinins. Chromogenic substrates are crucial for studying the activity of these enzymes and for screening potential inhibitors.

While direct studies using this compound for kallikrein assays are not prominent, the substrate H-D-Val-Leu-Arg-pNA has been identified as a substrate for glandular kinin-releasing enzymes. researchgate.net This suggests that the Val-Leu-Arg sequence is recognized by some kallikreins. Furthermore, other chromogenic substrates like N-Bz-Pro-Phe-Arg-pNA (Chromozym PK) have been found to be relatively specific for plasma kallikrein, enabling the development of assays for prekallikrein and kallikrein inhibitors. nih.gov

Detection of Endotoxins via Horseshoe Crab Clotting Enzyme

One of the most significant and widely adopted applications of this compound is in the detection of bacterial endotoxins through the Limulus Amebocyte Lysate (LAL) test. karger.comresearchgate.netkarger.com Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, can trigger a potent inflammatory response in humans and are a major concern in the manufacturing of parenteral drugs and medical devices.

The LAL test is based on the coagulation cascade found in the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus or Tachypleus tridentatus). researchgate.net This cascade is extremely sensitive to the presence of endotoxins. In the chromogenic version of the LAL test, endotoxin (B1171834) activates a series of serine protease zymogens, culminating in the activation of a proclotting enzyme to a clotting enzyme. karger.comresearchgate.net This clotting enzyme then specifically cleaves this compound, releasing the yellow-colored p-nitroaniline. karger.comkarger.com The intensity of the color produced is directly proportional to the amount of endotoxin present in the sample. researchgate.net

The Km value for Boc-Val-Leu-Gly-Arg-pNA with a partially purified Tachypleus clotting enzyme has been estimated to be 5.4 x 10⁻⁵ M. karger.com

Applications in Studying Plant and Microbial Proteases

This compound and its analogues have proven to be valuable tools for the characterization of proteases from plant and microbial sources. These enzymes have diverse industrial and pathological applications, from food processing to pathogenesis.

A study on an arginine-specific peptidase from ragweed (Ambrosia artemisiifolia) pollen utilized a closely related substrate, Z-Val-Leu-Gly-Arg-pNA, to determine the enzyme's kinetic parameters. atsjournals.org The Vmax for the hydrolysis of this substrate was found to be 6.1 mM/min, with a Km of 0.052 mM, resulting in a catalytic efficiency (Vmax/Km) of 117.4. atsjournals.org This demonstrates the utility of this peptide sequence for probing the activity of plant-derived serine proteases.

In the realm of microbial proteases, "Boca-Val-Leu-Gly-Arg-pNA" was used to assess the substrate specificity of arginine-specific cysteine proteinases (gingipains RGP-A and RGP-B) from the periodontal pathogen Porphyromonas gingivalis. oup.comoup.com The relative activity of RGP-A and RGP-B towards this substrate was found to be 97% and 189%, respectively, compared to the reference substrate Bz-Arg-pNA. oup.comoup.com This highlights the substrate's utility in characterizing virulence factors from pathogenic bacteria.

Furthermore, Boc-Val-Leu-Gly-Arg-pNA has been employed to study the serine protease activity of the cercariae of the parasite Schistosoma mansoni, a causative agent of schistosomiasis. researchgate.netptfarm.pl

Role in Enzyme Inhibitor Discovery and Screening

The chromogenic nature of this compound makes it an excellent tool for high-throughput screening of potential enzyme inhibitors. The principle of these assays is straightforward: in the presence of an effective inhibitor, the cleavage of the substrate by the target enzyme is reduced or abolished, leading to a decrease in the colorimetric signal.

This substrate has been specifically used in the screening and characterization of inhibitors for the cercarial serine protease of Schistosoma mansoni. ptfarm.plresearchgate.net In one study, newly synthesized pyridine-2-one derivatives were evaluated for their inhibitory effect on this enzyme. ptfarm.pl The assay demonstrated that these compounds abolished the enzyme's activity towards Boc-Val-Leu-Gly-Arg-pNA, and the inhibitory coefficients (Ki) for the most potent compounds were determined to be 0.17 mM and 0.12 mM. ptfarm.pl Similarly, a cyclohexanecarboxamide (B73365) derivative was shown to inhibit the same enzyme using this substrate. researchgate.net

Development of Diagnostic Research Tools and Biorecognition Elements

The primary application of this compound as a diagnostic research tool is in the aforementioned LAL test for endotoxin detection. karger.comresearchgate.netkarger.com This assay is a critical quality control step in the pharmaceutical and medical device industries, ensuring the safety of products that come into contact with the bloodstream or other sterile body compartments.

Beyond this well-established role, its application as a broader diagnostic tool or biorecognition element is less documented. However, the principle of using specific peptide substrates for the detection of protease activity has potential for the development of diagnostic assays for diseases characterized by aberrant protease activity. For example, elevated levels of certain proteases can be indicative of inflammatory diseases, cancer, or infections. While this compound itself may not be the final diagnostic molecule, it serves as a valuable research tool in the development and validation of such concepts.

Advanced Methodologies and Emerging Research Frontiers Utilizing Boc Dl Val Dl Leu Gly Dl Arg Pna

High-Throughput Screening (HTS) Platforms for Enzyme Activity and Inhibition

The inherent properties of Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA make it highly suitable for high-throughput screening (HTS) platforms. These platforms are essential for rapidly assessing the activity of large numbers of enzymes or the inhibitory potential of extensive compound libraries. The simple colorimetric readout associated with pNA release can be readily automated and quantified using microplate readers, enabling the simultaneous analysis of numerous reactions.

In a typical HTS setup for inhibitor screening, the enzyme, substrate (this compound), and a potential inhibitor are combined in the wells of a microplate. The rate of pNA release is monitored over time. A decrease in the rate of color development compared to a control reaction (without the inhibitor) indicates that the compound is inhibiting the enzyme's activity. This allows for the rapid identification of lead compounds for further drug development.

Conversely, HTS can be employed to screen for enzymes with specific activities. For instance, a library of microbial extracts or engineered enzyme variants can be screened against this compound to identify proteases with the desired substrate specificity.

Integration with Complementary Substrate Formats (e.g., Fluorogenic, Internally Quenched Peptides)

While chromogenic substrates like this compound are robust, their sensitivity can be surpassed by other formats, particularly fluorogenic and internally quenched peptide substrates. The integration of these complementary formats provides a more comprehensive understanding of enzyme activity and specificity.

Fluorogenic substrates , such as those containing an aminomethylcoumarin (AMC) or a similar fluorophore, offer significantly higher sensitivity. ubpbio.commedchemexpress.com Upon enzymatic cleavage, the fluorophore is released from a quenching group, resulting in a substantial increase in fluorescence. This allows for the detection of much lower levels of enzyme activity. For example, Boc-Leu-Arg-Arg-AMC is a known fluorogenic substrate for the trypsin-like activity of the 20S proteasome. ubpbio.com

Internally quenched fluorescent peptides (IQFPs) represent another powerful tool. nih.govnih.gov These substrates consist of a peptide sequence containing a fluorescent donor and a quencher moiety. In the intact peptide, the fluorescence of the donor is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Enzymatic cleavage of the peptide separates the donor and quencher, leading to a measurable increase in fluorescence. nih.gov A key advantage of IQFPs is that the entire peptide sequence can be customized to probe the specific recognition motifs of a target protease.

A dual-purpose substrate, aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide, demonstrates an innovative integration where the pNA group acts as both a chromogenic reporter and a fluorescence quencher. frontiersin.org This allows for simultaneous detection of proteolytic activity through both absorbance and fluorescence, providing a more robust screening method. frontiersin.org

The table below illustrates the characteristics of different substrate formats that can be used in conjunction with or as alternatives to this compound.

| Substrate Type | Reporter Group | Detection Method | Key Advantages | Example Substrate |

| Chromogenic | p-nitroanilide (pNA) | Colorimetry (Absorbance) | Cost-effective, simple assay | This compound |

| Fluorogenic | Aminomethylcoumarin (AMC) | Fluorometry (Fluorescence) | High sensitivity | Boc-Leu-Arg-Arg-AMC ubpbio.com |

| Internally Quenched | Donor/Quencher Pair (e.g., EDANS/DABCYL) | Fluorometry (FRET) | High sensitivity, customizable specificity | Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH nih.gov |

Computational Modeling and Molecular Docking for Enzyme-Substrate Complex Analysis

Molecular docking simulations would be used to predict the most favorable binding pose of this compound within the active site of a target protease. This involves generating a three-dimensional model of the enzyme and then computationally "docking" the flexible substrate molecule into the binding pocket. The algorithm scores different binding orientations based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

The insights gained from these simulations can:

Explain substrate specificity: By analyzing the interactions between the amino acid residues of the substrate (Val, Leu, Gly, Arg) and the enzyme's active site, researchers can understand why the enzyme preferentially cleaves this particular sequence.

Guide inhibitor design: Understanding the key binding interactions allows for the rational design of small molecules that can bind more tightly to the active site and act as potent inhibitors.

Interpret experimental data: Computational models can help to rationalize the results obtained from kinetic assays and mutagenesis studies.

For instance, the PubChem database provides the 3D conformer of a related compound, N-T-Boc-leu-gly-arg P-nitroanilide, which can be utilized as a starting point for such computational analyses. nih.gov

Strategies for Synthetic Derivatization to Explore Non-Canonical Amino Acid Incorporations

The exploration of enzyme specificity and the development of novel protease inhibitors can be significantly advanced by moving beyond the canonical 20 amino acids. The synthesis of peptide derivatives incorporating non-canonical amino acids (ncAAs) offers a powerful strategy to probe the structural and chemical space of enzyme active sites. nih.govjst.go.jpresearchgate.net

The core peptide sequence of this compound can be systematically modified by replacing one or more of the standard amino acids with ncAAs. These modifications can introduce novel side chains with altered properties, such as:

Size and Shape: Introducing bulkier or smaller side chains to probe the spatial constraints of the active site.

Hydrophobicity/Hydrophilicity: Modulating the solubility and interaction of the substrate with the enzyme.

Charge: Introducing acidic, basic, or neutral side chains to alter electrostatic interactions.

Reactivity: Incorporating chemically reactive groups to create covalent inhibitors or probes.

Solid-phase peptide synthesis (SPPS) is a primary method for creating these modified peptides. asm.org This technique allows for the stepwise assembly of a peptide chain on a solid support, enabling the incorporation of a wide variety of commercially available or custom-synthesized ncAAs. asm.org

The table below provides examples of how the this compound sequence could be derivatized.

| Position | Original Amino Acid | Example Non-Canonical Substitution | Rationale |

| P4 | Valine | Cyclohexylalanine | Increase hydrophobicity and steric bulk. |

| P3 | Leucine | Norleucine | Isosteric replacement with a linear side chain. |

| P2 | Glycine (B1666218) | Sarcosine (N-methylglycine) | Introduce conformational constraint. |

| P1 | Arginine | Citrulline | Modify hydrogen bonding potential at the P1 site. |

By synthesizing and testing these derivatized substrates, researchers can gain a more detailed map of the enzyme's substrate-binding preferences, which is invaluable for designing highly specific inhibitors and probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.